![molecular formula C22H16N6O2 B608325 KDU731 CAS No. 1610610-48-4](/img/structure/B608325.png)
KDU731
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KDU731 is a promising drug candidate for the treatment of diarrhea caused by Cryptosporidium . It is an orally active C. parvum inhibitor of PI4K (IC50: 25 nM) and has been shown to block Cryptosporidium infection in vitro and in vivo .
Molecular Structure Analysis
The molecular formula of KDU731 is C22H16N6O2 . It has a molecular weight of 396.40 . The exact molecular structure is not specified in the search results.Physical And Chemical Properties Analysis
KDU731 is a solid, white to off-white compound . It is soluble in DMSO at a concentration of 83.33 mg/mL . The compound is stable for up to 3 years at -20°C in powder form, and for up to 2 years at 4°C .Applications De Recherche Scientifique
Promising Drug Candidate for Cryptosporidium Treatment : KDU731 has been highlighted as a promising drug candidate for treating diarrhea caused by Cryptosporidium, especially in young children in resource-limited regions. It acts as a PI(4) kinase inhibitor, blocking Cryptosporidium infection in vitro and in vivo in immunocompromised mice. It significantly reduces oocyst shedding, diarrhea, and dehydration in neonatal calves (Ward, 2017).
Drug Discovery and Testing : A comprehensive drug discovery process, including screening a library of compounds for antiparasitic activity, led to the identification of KDU731. This process involved developing transgenic parasites and mouse models of infection. Oral treatment with KDU731 in these models showed marked reduction in parasite load and faecal oocyst shedding. The drug also demonstrated quick resolution of diarrhoea and decreased levels of dehydration in neonatal calves (Ray, 2017).
Targeting Cryptosporidium Phosphatidylinositol-4-OH Kinase : KDU731 targets the Cryptosporidium lipid kinase PI(4)K, indicating that this enzyme is a potential target for pyrazolopyridines. The compound's oral administration resulted in a potent reduction in intestinal infection in immunocompromised mice, as well as rapid resolution of diarrhoea in neonatal calves, suggesting its potential for preclinical evaluation as a treatment for cryptosporidiosis (Manjunatha et al., 2017).
Mécanisme D'action
Orientations Futures
KDU731 has shown promise in preclinical models and is currently undergoing further safety studies prior to the initiation of clinical trials . It warrants further preclinical evaluation as a drug candidate for the treatment of cryptosporidiosis . The future directions of KDU731 will likely involve more extensive clinical trials to evaluate its efficacy and safety in humans.
Propriétés
IUPAC Name |
3-(4-carbamoylphenyl)-N-(5-cyanopyridin-2-yl)-N-methylpyrazolo[1,5-a]pyridine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2/c1-27(20-7-2-14(11-23)12-25-20)22(30)17-8-9-28-19(10-17)18(13-26-28)15-3-5-16(6-4-15)21(24)29/h2-10,12-13H,1H3,(H2,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIYJNWWLQSAAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)C#N)C(=O)C2=CC3=C(C=NN3C=C2)C4=CC=C(C=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76281701 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.